3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride
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Overview
Description
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is a pyridinium salt with the molecular formula C13H22ClNS. This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and pentylsulfanyl groups. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3,4-dimethylpyridine with a pentylsulfanyl methylating agent in the presence of a suitable chloride source. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Scientific Research Applications
3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyridinium salts and ionic liquids.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride include other pyridinium salts such as:
1-Methylpyridinium chloride: Known for its use in ionic liquids and as a phase transfer catalyst.
3,4-Dimethylpyridinium chloride: Similar in structure but lacks the pentylsulfanyl group, making it less versatile in certain applications.
N-Methylpyridinium chloride: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
90745-51-0 |
---|---|
Molecular Formula |
C13H22ClNS |
Molecular Weight |
259.84 g/mol |
IUPAC Name |
3,4-dimethyl-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H22NS.ClH/c1-4-5-6-9-15-11-14-8-7-12(2)13(3)10-14;/h7-8,10H,4-6,9,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QEGKSKUVCYJSBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSC[N+]1=CC(=C(C=C1)C)C.[Cl-] |
Origin of Product |
United States |
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